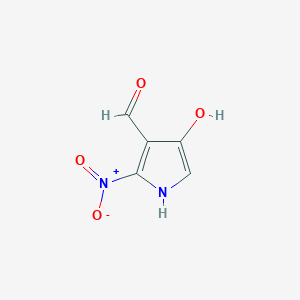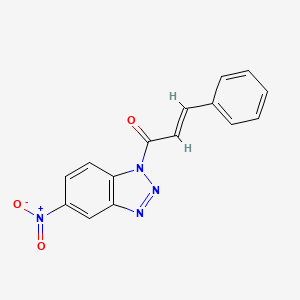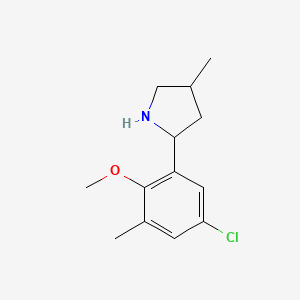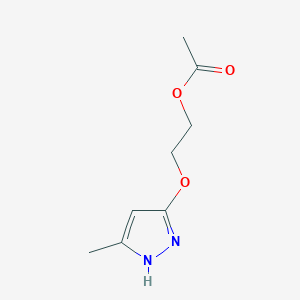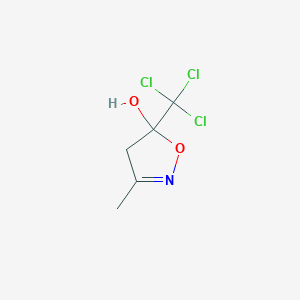
5-Isoxazolol, 4,5-dihydro-3-methyl-5-(trichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a trichloromethyl group and a dihydroisoxazole ring, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent such as triphosgene. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive agent in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-methyl-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The trichloromethyl group can participate in electrophilic reactions, while the dihydroisoxazole ring can interact with various biological molecules. These interactions can modulate biochemical pathways and lead to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole
- 3-methyl-5-(trichloromethyl)-1,2,4-thiadiazole
- 3-methyl-5-(trichloromethyl)-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-methyl-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is unique due to its dihydroisoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
135351-22-3 |
|---|---|
Molekularformel |
C5H6Cl3NO2 |
Molekulargewicht |
218.46 g/mol |
IUPAC-Name |
3-methyl-5-(trichloromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C5H6Cl3NO2/c1-3-2-4(10,11-9-3)5(6,7)8/h10H,2H2,1H3 |
InChI-Schlüssel |
NCQUGHQZHYBEAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(C1)(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


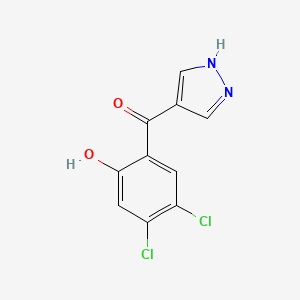
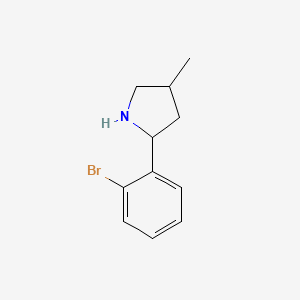
![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)

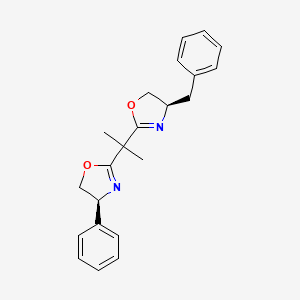
![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)
![2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12892708.png)
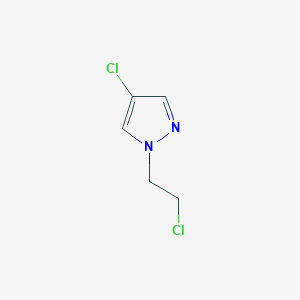
![3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892717.png)
